molecular formula C17H13ClN2O2 B14376867 2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one CAS No. 89844-70-2

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one

Cat. No.: B14376867
CAS No.: 89844-70-2
M. Wt: 312.7 g/mol
InChI Key: AUYHUQJAXIMBAY-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one typically involves the reaction of 2-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazinone ring.

Properties

CAS No.

89844-70-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-(2-chloroanilino)-6-(4-methylphenyl)-1,3-oxazin-4-one

InChI

InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)15-10-16(21)20-17(22-15)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,20,21)

InChI Key

AUYHUQJAXIMBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N=C(O2)NC3=CC=CC=C3Cl

Origin of Product

United States

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